
Bevenopran
Übersicht
Beschreibung
Bevenopran is an aromatic ether.
This compound has been used in trials studying the treatment of Renal Impairment and Opioid-Induced Constipation.
Wirkmechanismus
Target of Action
Bevenopran, also known as CB-5945, ADL-5945, MK-2402, or OpRA III , is a peripherally acting μ-opioid receptor antagonist that also acts on δ-opioid receptors . These receptors are primarily found in the gastrointestinal tract and are responsible for the constipating effects of opioids .
Mode of Action
As a μ-opioid receptor antagonist, this compound works by blocking the action of opioids in the periphery, specifically in the gastrointestinal tract . This action helps to alleviate the constipating effects of opioids without affecting their central nervous system action .
Biochemical Pathways
It is known that the drug’s antagonistic action on μ-opioid receptors in the gastrointestinal tract helps to counteract the constipating effects of opioids .
Pharmacokinetics
It is known that this compound is administered orally .
Result of Action
The primary result of this compound’s action is the alleviation of opioid-induced constipation (OIC) . By blocking the action of opioids in the gastrointestinal tract, this compound helps to restore normal bowel function in patients taking opioids for pain management .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Bevenopran are not fully annotated yet . It is known to interact with μ-opioid and δ-opioid receptors
Cellular Effects
This compound has been used in trials studying the treatment of Renal Impairment and Opioid-Induced Constipation . As a μ-opioid receptor antagonist, this compound likely influences cell function by modulating opioid signaling pathways
Molecular Mechanism
As a μ-opioid receptor antagonist, it is likely to exert its effects at the molecular level by binding to these receptors and inhibiting their activity
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Biologische Aktivität
Bevenopran, also known as CB-5945, is a novel compound developed primarily for the treatment of opioid-induced constipation (OIC). It is classified as a peripherally acting mu-opioid receptor antagonist (PAMORA) , designed to alleviate the constipation effects associated with opioid use without affecting analgesia. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical trial outcomes, and potential mechanisms of action.
This compound acts by selectively antagonizing the mu-opioid receptors in the gastrointestinal tract. This selectivity is crucial as it allows for the mitigation of opioid-induced constipation while preserving the central analgesic effects of opioids. The compound's design aims to minimize central nervous system penetration, thereby reducing the likelihood of adverse effects commonly associated with traditional opioid antagonists.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. A notable phase 1 study assessed the pharmacokinetics of a single oral dose in patients with varying degrees of renal impairment compared to healthy subjects. The results indicated that renal function significantly affects the pharmacokinetics of this compound, necessitating careful consideration when prescribing to patients with renal issues .
Clinical Trials and Efficacy
This compound has undergone several clinical trials to evaluate its efficacy and safety in treating OIC. Key findings from these trials include:
- Phase 3 Trials : Two pivotal phase 3 trials were conducted but were terminated prematurely due to insufficient efficacy data. The trials aimed to assess bowel movement frequency and overall patient-reported outcomes related to constipation .
- Efficacy Assessment : In a study comparing this compound to placebo, patients reported changes in spontaneous bowel movements (SBMs). However, the results did not demonstrate significant improvements over placebo, leading to the discontinuation of further development for this indication .
Summary of Clinical Findings
Study Type | Population | Intervention | Outcome Measures | Results |
---|---|---|---|---|
Phase 3 Trial | Non-cancer pain patients with OIC | This compound vs. Placebo | SBM frequency, time to first BM | No significant difference observed |
Phase 1 Study | Patients with renal impairment | Single oral dose of this compound | Pharmacokinetics and safety | Renal function affected pharmacokinetics |
Adverse Effects
Common adverse effects reported during trials included nausea and diarrhea, which are typical for compounds affecting gastrointestinal motility. The incidence rates were comparable to those seen with other PAMORAs like methylnaltrexone and naloxegol .
Wissenschaftliche Forschungsanwendungen
Clinical Trials and Efficacy
Bevenopran underwent several clinical trials aimed at evaluating its efficacy in treating opioid-induced constipation:
Despite its discontinuation in late-stage trials, this compound's unique properties continue to attract interest for further academic research beyond its initial intended use.
Potential Applications Beyond Opioid-Induced Constipation
Research is ongoing to explore other potential applications of this compound:
- Neuroprotective effects : Studies are investigating its ability to protect nerve cells from damage due to ischemia and oxidative stress.
- Cognitive enhancement : Its influence on synaptic plasticity may open avenues for research into cognitive disorders.
Case Studies
- Opioid-Induced Constipation Management :
-
Neuroprotective Properties :
- A study highlighted this compound's potential in protecting against excitotoxicity caused by excessive glutamate stimulation, indicating possible applications in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCYVRNZWGUXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217963 | |
Record name | Bevenopran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676500-67-7 | |
Record name | 5-[2-Methoxy-4-[[[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino]methyl]phenoxy]-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676500-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bevenopran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676500677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bevenopran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12464 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bevenopran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEVENOPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC58Q2EHPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.